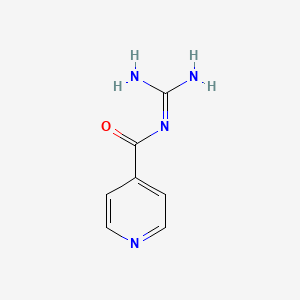

N-Carbamimidoylisonicotinamide

Description

N-Carbamimidoylisonicotinamide is a guanidine-functionalized derivative of isonicotinamide, characterized by a carbamimidoyl (-NH-C(=NH)-NH₂) group attached to the pyridine ring of isonicotinamide (the amide of isonicotinic acid). Evidence suggests that carbamimidoyl derivatives are often synthesized via nucleophilic substitution or condensation reactions involving sulfaguanidine or similar precursors .

Properties

IUPAC Name |

N-(diaminomethylidene)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-7(9)11-6(12)5-1-3-10-4-2-5/h1-4H,(H4,8,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMIDSSYADDADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamimidoylisonicotinamide typically involves the reaction of isonicotinic acid with guanidine. One common method includes the use of isonicotinic acid chloride, which reacts with guanidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for purification and quality control is also common in industrial settings to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Carbamimidoylisonicotinamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-isonicotinoylurea.

Reduction: Formation of N-isonicotinoylamine.

Substitution: Formation of various substituted guanidine derivatives.

Scientific Research Applications

N-Carbamimidoylisonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Carbamimidoylisonicotinamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with N-Carbamimidoylisonicotinamide:

Key Structural Differences :

- Backbone Heterocycles : this compound and nicotinamide share a pyridine core, whereas sulfonamide and benzimidamide derivatives (e.g., and ) incorporate benzene rings.

- Functionalization : Carbamimidoyl derivatives prioritize guanidine-like groups, while others focus on sulfonamides (), chlorinated pyridines (), or nitrile substituents ().

Physicochemical and Spectroscopic Properties

- This compound : Expected IR peaks for NH/amide (3200–3446 cm⁻¹), C=N (1634 cm⁻¹), and pyridine C-H (3100 cm⁻¹) based on analogs .

- N-Carbamimidoyl-sulfonamide () : Confirmed via ¹H-NMR (DMSO-d₆: δ 6.1–6.7 ppm for NH₂ and CH groups) and IR (SO₂ stretches at 1368/1151 cm⁻¹) .

- 2-Cyano-N-[(methylamino)carbonyl]acetamide: Molecular formula C₅H₇N₃O₂; lacks published spectral data, underscoring research gaps .

Biological Activity

N-Carbamimidoylisonicotinamide, a compound derived from isonicotinamide, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is a derivative of niacinamide (nicotinamide) that exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The compound's structure allows it to interact with specific biological targets, influencing cellular processes.

- Antimicrobial Activity : this compound has shown effectiveness against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Anti-Inflammatory Effects : The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory cascade.

- Antioxidant Properties : It enhances the cellular antioxidant defense system by increasing the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione, thereby reducing oxidative stress.

- Anticancer Potential : Studies indicate that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This is particularly noted in studies involving human cancer cell lines.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's efficacy against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PA1 (Ovarian Carcinoma) | 8-20 | Apoptosis induction |

| PC3 (Prostate Carcinoma) | 10-25 | Cell cycle arrest |

| HCT116 (Colon Carcinoma) | 0.37-0.96 | CDK inhibition |

These findings suggest that this compound may serve as a potential lead compound for developing anticancer therapies.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL. The compound disrupted bacterial cell wall synthesis, leading to cell lysis.

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a marked reduction in paw edema and levels of inflammatory markers such as TNF-α and IL-6, indicating its potential for treating inflammatory diseases.

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative damage induced by neurotoxins, potentially offering therapeutic avenues for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.